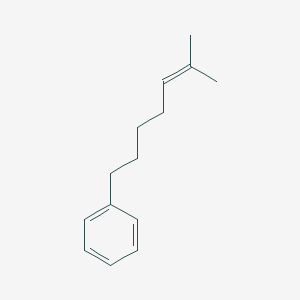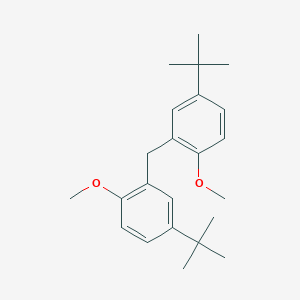![molecular formula C10H14ClNO6S2 B14344893 2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) CAS No. 91812-99-6](/img/structure/B14344893.png)
2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is a chemical compound with a complex structure that includes an amino group, a chloro group, and two sulfonyl groups attached to a phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) typically involves multiple steps, starting with the preparation of the core phenylene ring structure. The amino and chloro groups are introduced through specific substitution reactions, while the sulfonyl groups are added via sulfonation reactions. The final step involves the attachment of ethan-1-ol groups to the sulfonyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
化学反応の分析
Types of Reactions
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The amino and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The amino and chloro groups can interact with enzymes or receptors, while the sulfonyl groups may participate in redox reactions or form covalent bonds with biomolecules. These interactions can modulate biological processes and lead to various effects.
類似化合物との比較
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but lacks the ethan-1-ol groups.
3-Amino-6-chloro-4-phenylquinolin-2-ol: Contains a quinoline ring instead of a phenylene ring.
5-Chloro-2,4-disulfamylaniline: Similar sulfonyl and chloro groups but different overall structure.
Uniqueness
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is unique due to the presence of both ethan-1-ol groups attached to the sulfonyl groups, which can influence its solubility, reactivity, and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
特性
CAS番号 |
91812-99-6 |
|---|---|
分子式 |
C10H14ClNO6S2 |
分子量 |
343.8 g/mol |
IUPAC名 |
2-[2-amino-4-chloro-5-(2-hydroxyethylsulfonyl)phenyl]sulfonylethanol |
InChI |
InChI=1S/C10H14ClNO6S2/c11-7-5-8(12)10(20(17,18)4-2-14)6-9(7)19(15,16)3-1-13/h5-6,13-14H,1-4,12H2 |
InChIキー |
MQFQYDLXCMGBMA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)CCO)S(=O)(=O)CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
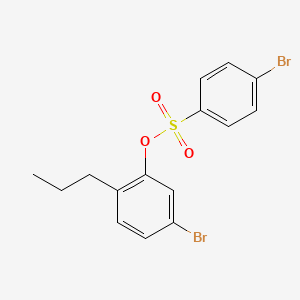
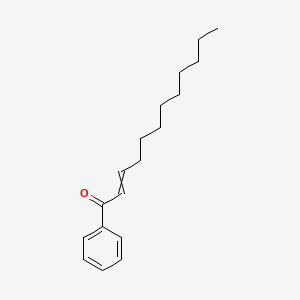
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
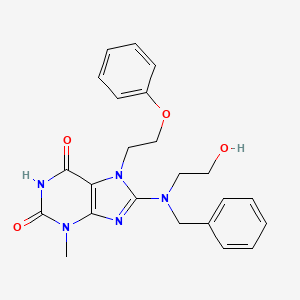
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
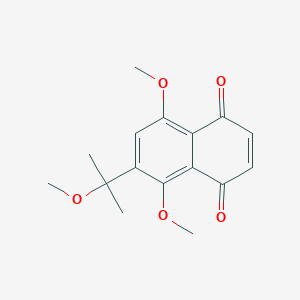

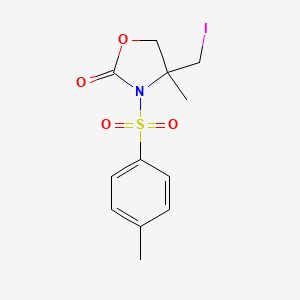
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
